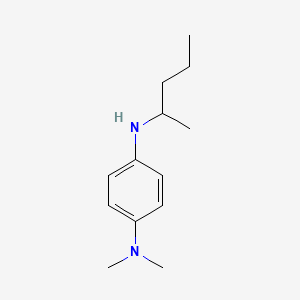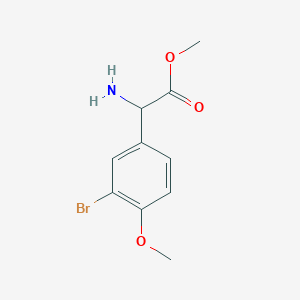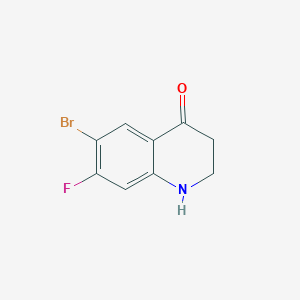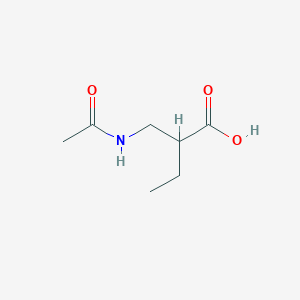
Tert-butyl (5-acetyl-2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5-acetyl-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, an acetyl group, and a methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-acetyl-2-methylphenyl)carbamate typically involves the reaction of 5-acetyl-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 5-acetyl-2-methylphenol in anhydrous dichloromethane.
- Add triethylamine to the solution.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-acetyl-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 5-carboxy-2-methylphenyl carbamate.
Reduction: 5-(1-hydroxyethyl)-2-methylphenyl carbamate.
Substitution: Various alkyl or aryl carbamates depending on the substituent used.
Applications De Recherche Scientifique
Tert-butyl (5-acetyl-2-methylphenyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (5-acetyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can be reversible or irreversible depending on the structure of the carbamate and the enzyme involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (5-amino-2-methylphenyl)carbamate: Similar structure but with an amino group instead of an acetyl group.
Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: Contains a tosyl group and a pyrrolo[2,3-b]pyrazine ring.
Tert-butyl benzyl (5-bromo-2-methylphenyl)carbamate: Contains a benzyl group and a bromine substituent.
Uniqueness
Tert-butyl (5-acetyl-2-methylphenyl)carbamate is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and biological activity. The combination of the tert-butyl and acetyl groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-(5-acetyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-9-6-7-11(10(2)16)8-12(9)15-13(17)18-14(3,4)5/h6-8H,1-5H3,(H,15,17) |
Clé InChI |
LQYCISXLVFNBBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)




